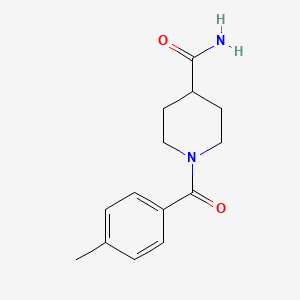

1-(4-Methylbenzoyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Methylbenzoyl)piperidine-4-carboxamide, also known as 4-Methylpiperidine-4-carboxylic acid 4-methylbenzamide, is a chemical compound that belongs to the class of amides. It is a compound containing a piperidine ring substituted at the 1-position with a benzoyl group .

Synthesis Analysis

In a study, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1 H-NMR, mass spectral and elemental analysis . The efficacy of these derivatives to inhibit in vivo angiogenesis was evaluated using chick chorioallantoic membrane (CAM) model .Molecular Structure Analysis

The molecular formula of 1-(4-Methylbenzoyl)piperidine-4-carboxamide is C14H18N2O2. Its average mass is 329.437 Da and its monoisotopic mass is 329.210327 Da .Chemical Reactions Analysis

In a study, spontaneous resistance against the piperidine-4-carboxamides emerged at a frequency of 10^-8/CFU and mapped to gyrA and gyrB encoding the subunits of DNA gyrase . Biochemical studies with recombinant M. abscessus DNA gyrase showed that piperidine-4-carboxamides inhibit the wild-type enzyme but not the piperidine-4-carboxamide-resistant mutant .Physical And Chemical Properties Analysis

The predicted data for 1-(4-Methylbenzoyl)piperidine-4-carboxamide is as follows: Log Octanol-Water Partition Coef (SRC): Log Kow (KOWWIN v1.67 estimate) = 1.50. Boiling Pt (deg C): 512.98 (Adapted Stein & Brown method). Melting Pt (deg C): 218.66 (Mean or Weighted MP). VP(mm Hg,25 deg C): 1.1E-010 (Modified Grain method) .Scientific Research Applications

Hydrogen Bonding Studies

- Proton-Transfer Compounds : Studies by Smith & Wermuth (2010) and Smith & Wermuth (2011) have explored the hydrogen bonding in proton-transfer compounds involving isonipecotamide (a related compound to piperidine-4-carboxamide) with various acids. These studies contribute to understanding molecular assembly and hydrogen-bonded structure formations in organic chemistry.

Synthesis and Medicinal Applications

- Central Nervous System Agents : Bauer et al. (1976) in Journal of Medicinal Chemistry discussed the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents.

- Anticancer Agents : A study by Rehman et al. (2018) in Tropical Journal of Pharmaceutical Research focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluating them as potential anticancer agents.

Chemical Structure and Analysis

- Molecular Interaction Studies : Shim et al. (2002) in Journal of Medicinal Chemistry analyzed the molecular interaction of a piperidine-4-carboxamide antagonist with the CB1 cannabinoid receptor, offering insights into receptor binding sites and pharmacological interactions.

Polymer Synthesis

- Ordered Polymer Synthesis : Yu, Seino, & Ueda (1999) in Macromolecules discussed the synthesis of an ordered polymer involving piperazine (related to piperidine-4-carboxamide), illustrating the compound's role in advanced materials science.

Drug Discovery and Development

- Potential Anti-HIV-1 Activity : Imamura et al. (2006) in Journal of Medicinal Chemistry discovered a piperidine-4-carboxamide CCR5 antagonist with potent Anti-HIV-1 activity, highlighting its significance in therapeutic drug development.

Analytical Chemistry

- Spectral Study of Organic Ligands : Patel (2020) in a Journal studied the reaction of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate with 4-amino salicylic acid, contributing to the understanding of organic ligands' spectral properties.

Mechanism of Action

Target of Action

The primary target of 1-(4-Methylbenzoyl)piperidine-4-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme is found in Mycobacterium tuberculosis .

Mode of Action

1-(4-Methylbenzoyl)piperidine-4-carboxamide interacts with its target by catalyzing the NADH-dependent reduction of the double bond of 2-trans-enoyl- [acyl-carrier protein] . This is an essential step in the fatty acid elongation cycle of the FAS-II pathway .

Biochemical Pathways

The compound affects the FAS-II pathway , which is involved in the synthesis of long-chain fatty acids

Result of Action

Given its interaction with the FAS-II pathway, it may influence the synthesis of long-chain fatty acids . .

Future Directions

New, more-effective drugs for the treatment of lung disease caused by nontuberculous mycobacteria (NTM) are needed. Among NTM opportunistic pathogens, Mycobacterium abscessus is the most difficult to cure and intrinsically multidrug resistant . Piperidine-4-carboxamides present a novel class of mycobacterial DNA gyrase inhibitors with attractive antimicrobial activities against the M. abscessus complex . This suggests potential future directions for the development of new drugs based on the structure of 1-(4-Methylbenzoyl)piperidine-4-carboxamide.

properties

IUPAC Name |

1-(4-methylbenzoyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-2-4-12(5-3-10)14(18)16-8-6-11(7-9-16)13(15)17/h2-5,11H,6-9H2,1H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXSENJAQUQGMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzoyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S)-2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2996199.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide](/img/structure/B2996200.png)

![methyl 3-[4-cyano-3-methyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B2996202.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2996205.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2996210.png)

![Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2996211.png)

![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2996213.png)